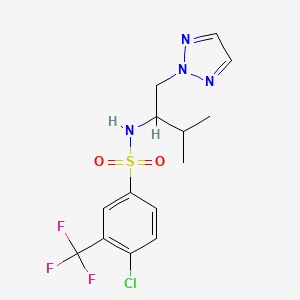

4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a chloro group at the 4-position and a trifluoromethyl (CF₃) group at the 3-position on the aromatic ring. The sulfonamide nitrogen is substituted with a branched alkyl chain (3-methylbutan-2-yl) bearing a 2H-1,2,3-triazol-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring may contribute to hydrogen bonding or π-π stacking interactions in biological targets.

Properties

IUPAC Name |

4-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3N4O2S/c1-9(2)13(8-22-19-5-6-20-22)21-25(23,24)10-3-4-12(15)11(7-10)14(16,17)18/h3-7,9,13,21H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGPEIJHTCOLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring1{N -[7-Chloro-4-[4-(phenoxymethyl)-1 H -1,2,3-triazol-1-yl]quinoline ...](https://www.mdpi.com/1422-8599/2021/2/M1213). This reaction forms the triazole ring by reacting an azide with an alkyne in the presence of a copper catalyst[{{{CITATION{{{_1{N -7-Chloro-4-[4-(phenoxymethyl)-1 H -1,2,3-triazol-1-yl]quinoline ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different sulfonamide derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations

The 2H-1,2,3-triazol-2-yl group (target) vs. 1H-1,2,3-triazol-1-yl () alters the spatial orientation of the heterocycle, which may influence binding to biological targets. For example, 2H-triazoles are less prone to tautomerism, providing more predictable interactions .

Biological Relevance :

- Sulfonamides with triazole moieties (target and ) are common in antimicrobial and anticancer agents due to their ability to disrupt folate biosynthesis or protease activity.

- The chromen-4-one core in is associated with kinase inhibition (e.g., cyclin-dependent kinases), suggesting divergent therapeutic applications compared to the target compound .

Synthetic Complexity :

- The target compound’s synthesis is likely less complex than ’s pyrazolo-pyrimidine derivative, which requires multi-step coupling of heterocycles. However, regioselective triazole formation (1H vs. 2H) may pose challenges .

Research Implications and Gaps

- Activity Prediction : The trifluoromethyl group in the target compound may enhance CYP450 resistance , a hypothesis supported by studies on analogous CF₃-containing drugs. However, empirical data on its pharmacokinetics are lacking.

- Triazole Isomerism : The biological impact of 1H- vs. 2H-triazole isomers remains underexplored. Computational modeling (e.g., molecular docking) could clarify their target-binding efficiencies .

- Comparative Efficacy : Direct comparisons with ’s compound in enzymatic assays (e.g., carbonic anhydrase inhibition) would validate the role of CF₃ vs. F/Cl substituents.

Biological Activity

4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C13H15ClF3N5O2S

- Molecular Weight : 373.8 g/mol

The presence of the triazole ring is notable for its role in biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have shown that compounds containing a triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazole have been evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Example A | MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| Example B | A549 (Lung) | 12.5 | Cell cycle arrest at G2/M phase |

The compound has been synthesized and tested for its anticancer efficacy using similar methodologies. Preliminary results indicate that it may inhibit cell proliferation through apoptosis and cell cycle modulation.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have also shown antimicrobial effects. Research indicates that compounds with a sulfonamide group can exhibit antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound may be effective against both gram-positive and gram-negative bacteria.

The biological mechanisms underlying the activity of this compound involve:

- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folate synthesis.

- Induction of Apoptosis : The triazole ring may activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Evidence suggests that the compound can halt the cell cycle at critical checkpoints, preventing division and proliferation.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for anticancer activity against human cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics.

- Antimicrobial Evaluation : Another study evaluated a library of sulfonamide-containing triazoles against clinical isolates of bacteria, demonstrating efficacy comparable to existing antibiotics.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole Formation | NaN₃, CuSO₄·5H₂O, Ascorbic Acid, RT, 12h | 65–75 | |

| Sulfonamide Coupling | Sulfonyl chloride, Et₃N, DCM, 0°C → RT, 6h | 50–60 |

Advanced: How can regioselectivity challenges in triazole synthesis be addressed during scale-up?

Methodological Answer:

Regioselectivity in triazole formation is critical for structural fidelity. Strategies include:

- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, avoiding undesired 1,5-isomers .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by enabling rapid, controlled heating .

- Post-Reaction Analysis : Use HPLC-MS to confirm regiochemical purity. Discrepancies in NMR spectra (e.g., aromatic proton splitting patterns) may indicate isomer contamination .

Basic: What biological targets are associated with this compound?

Methodological Answer:

The compound’s sulfonamide and triazole moieties suggest activity against:

- Enzymes : Carbonic anhydrases (CAs) or tyrosine kinases due to sulfonamide’s zinc-binding capacity .

- Antimicrobial Targets : Thymidylate synthase or dihydrofolate reductase, common in bacterial systems .

- Validated Assays :

Advanced: How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

Contradictions in IC₅₀ values or selectivity profiles may arise from:

- Assay Variability : Standardize buffer pH (e.g., CA assays are pH-sensitive) and control for enzyme isoform specificity .

- Structural Confounders : Verify compound purity via X-ray crystallography (e.g., ’s single-crystal analysis) to rule out polymorphic or solvate forms .

- Computational Cross-Validation : Compare molecular dynamics simulations (e.g., GROMACS) with experimental data to identify binding mode discrepancies .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and triazole protons) .

- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ with <5 ppm error) .

- X-Ray Crystallography : Resolve stereochemical ambiguities (e.g., ’s R factor = 0.050) .

Advanced: How can computational methods optimize this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) via structure-activity relationship (SAR) studies while monitoring bioactivity trade-offs .

- Metabolic Stability : MD simulations to identify metabolic hotspots (e.g., triazole ring oxidation) and guide deuterium incorporation .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted sulfonyl chloride or triazole intermediates.

- Mitigation Strategies :

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) .

- Reaction Monitoring : In-line FTIR to track sulfonamide coupling completion .

Advanced: How can X-ray crystallography resolve structural ambiguities in analogs?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve electron density maps for bulky groups (e.g., trifluoromethyl) .

- Refinement : SHELXL for anisotropic displacement parameters, ensuring accurate thermal motion modeling .

- Validation : Check CIF files via PLATON to flag unresolved disorder or symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.